Superior Continuous-Exposure Potency of Homoharringtonine vs. Harringtonine in Clonogenic Human Tumor Assays
In the only published direct head-to-head comparison using continuous exposure against fresh clonogenic human tumor cells from 23 patients, homoharringtonine demonstrated significantly greater potency than harringtonine. The mean ID50 ratio (harringtonine/homoharringtonine) was 5.2, indicating that on average, approximately 5-fold higher concentrations of harringtonine were required to achieve equivalent colony inhibition [1]. While harringtonine showed significant activity only in ovarian and endometrial carcinoma, homoharringtonine additionally demonstrated significant antitumor activity in sarcoma and breast cancer, expanding the solid tumor spectrum of activity [1]. This differential was specific to continuous exposure conditions; with 1-hour pulse exposure, the two agents were not significantly different [1].
| Evidence Dimension | Mean ID50 ratio (continuous exposure, clonogenic human tumor assay) |
|---|---|
| Target Compound Data | HHT: mean area under survival-concentration curve = 5.04 ± 3.87 |
| Comparator Or Baseline | Harringtonine: mean area under survival-concentration curve = 6.15 ± 3.46 |
| Quantified Difference | Mean ID50 ratio (HT/HHT) = 5.2; p<0.05 by paired t-test |
| Conditions | Continuous exposure (0.001–1.0 μg/mL), soft agar clonogenic assay, fresh tumor cells from 23 patients (sarcoma, breast, ovarian, endometrial, and other carcinomas) |
Why This Matters
For researchers designing continuous-exposure in vitro protocols or evaluating compounds for solid tumor applications, this 5.2-fold potency advantage means HHT achieves equivalent target engagement at substantially lower concentrations, potentially reducing off-target effects relative to HT.
- [1] Leiby, J.M., et al. Comparative in vitro antitumor activity of homoharringtonine and harringtonine against clonogenic human tumor cells. Invest. New Drugs 1983, 1, 21–29. View Source
